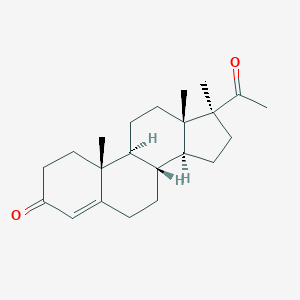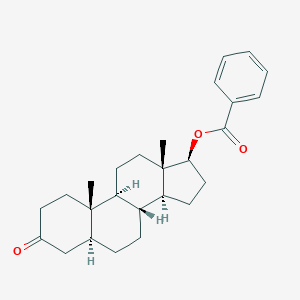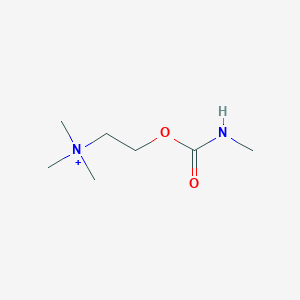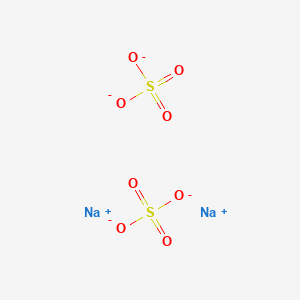
6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione, involves multi-component reactions or specific condensation processes that allow for the introduction of various substituents into the pyrimidine ring. Techniques such as catalyst-free multicomponent synthesis in aqueous ethanol have been developed for derivatives of pyrimidine diones, showcasing the efficiency of modern synthetic methods in producing these compounds with high yield and purity (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized by various spectroscopic methods, including NMR, FT-IR, and X-ray crystallography. These techniques provide detailed information about the atomic arrangement and bonding within the molecule, revealing the spatial orientation of substituents and the overall geometry of the compound. Studies such as those conducted on similar pyrimidine derivatives offer insights into the electronic structure and stability of these molecules, contributing to a better understanding of their reactivity and properties (Guo et al., 2022).
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Barakat et al. (2016) synthesized a compound similar to 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione through Aldol–Michael addition reactions, providing insights into the compound's structure via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Chemical Transformations and Derivatives :
- Kataev et al. (2018) investigated the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, leading to derivatives with potential implications in chemical synthesis (Kataev et al., 2018).
- Singh et al. (1992) explored transformations of similar compounds under different conditions, which could be relevant for the synthesis of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione derivatives (Singh et al., 1992).
Pharmacological Potential :
- Lin-lin et al. (2010) synthesized a derivative of 6-methylpyrimidine-2,4(1H,3H)-dione and evaluated its anti-inflammatory activity, suggesting potential therapeutic applications (Lin-lin et al., 2010).
- Kataev et al. (2014) synthesized derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, demonstrating hypotensive activity, indicating potential use in cardiovascular therapies (Kataev et al., 2014).
Cocrystal Formation and Analysis :
- Gerhardt and Egert (2015) studied cocrystals of similar compounds, which can provide valuable information for the crystalline forms of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (Gerhardt & Egert, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDMOBOWCAGJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346005 | |
| Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
1015-64-1 | |
| Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















